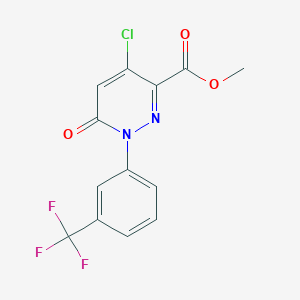

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Descripción general

Descripción

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its chloro, oxo, and trifluoromethyl groups. This compound is part of the pyridazine family, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. The presence of the trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction mechanisms.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation | |

| MCF-7 | 20 | Cell cycle arrest in G2/M phase |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. A comparative study revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Agrochemical Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its trifluoromethyl group enhances lipophilicity, improving absorption in plant systems. Field trials have indicated its efficacy in controlling pests like aphids and whiteflies.

| Trial Location | Crop Type | Pest Controlled | Efficacy (%) |

|---|---|---|---|

| Texas | Cotton | Aphids | 85 |

| California | Tomato | Whiteflies | 78 |

Material Science Applications

Polymer Synthesis

This compound serves as a precursor in the synthesis of functionalized polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as increased thermal stability and enhanced mechanical strength.

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polyurethane | Coatings | Improved abrasion resistance |

| Polyethylene | Packaging | Increased tensile strength |

Mecanismo De Acción

The mechanism by which Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparación Con Compuestos Similares

Methyl 4-chloro-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Methyl 4-chloro-6-oxo-1-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-2-carboxylate

Uniqueness: The uniqueness of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate lies in its specific substitution pattern and the position of the trifluoromethyl group. This structural variation can lead to different biological activities and chemical properties compared to its analogs.

Actividad Biológica

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 129109-18-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₃H₈ClF₃N₂O₃

- Molecular Weight : 332.66 g/mol

- Melting Point : 98–100 °C

The biological activity of this compound is influenced by its structural features, particularly the trifluoromethyl group. This group enhances the compound's metabolic stability and lipid solubility, which contributes to improved membrane permeability and interaction with biological targets .

Structure-Activity Relationship (SAR)

The presence of halogen atoms, such as chlorine and trifluoromethyl groups, has been shown to significantly enhance biological activity through:

- Increased Binding Affinity : Halogen atoms can form hydrogen bonds with protein targets, increasing binding interactions .

- Enhanced Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating better absorption and distribution in biological systems .

Antioxidant Activity

Research indicates that derivatives of pyridazine compounds exhibit antioxidant properties. The trifluoromethyl substitution is linked with increased radical-scavenging activities, which can protect cells from oxidative stress .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Cyclooxygenase (COX) : It exhibits inhibitory activity against COX enzymes involved in inflammatory processes .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with target proteins. These studies reveal favorable interactions that correlate with observed biological activities .

Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSUELJOTQHWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379531 | |

| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129109-18-8 | |

| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.